VU 0364439
Description
Overview of Glutamatergic Neurotransmission and Metabotropic Glutamate (B1630785) Receptors (mGluRs)
Glutamate is the most abundant neurotransmitter in the brain, playing vital roles in processes such as learning, memory, and synaptic plasticity. wikipedia.orgnih.govwikipedia.org The precise control of extracellular glutamate levels and receptor signaling is essential for optimal excitatory neurotransmission and to prevent excitotoxic damage. nih.gov
Classification and Functional Diversity of mGluR Subtypes
The mGluRs comprise a family of eight subtypes (mGluR1-8) that are further categorized into three groups based on their sequence homology, G protein coupling, and pharmacological properties. neurology.orgnih.govrndsystems.comwikipedia.orgnih.gov
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are positively coupled to phospholipase C, leading to the mobilization of intracellular calcium and increased neuronal excitability. neurology.orgrndsystems.comnih.govemory.edu They are involved in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). neurology.orgwikipedia.org
Group II mGluRs (mGluR2 and mGluR3): Primarily found presynaptically, these receptors are negatively coupled to adenylyl cyclase, inhibiting cyclic AMP (cAMP) production and generally reducing neurotransmitter release, including glutamate and GABA. neurology.orgfrontiersin.orgrndsystems.comnih.gov
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II receptors, Group III mGluRs are predominantly located presynaptically and are coupled to inhibitory Gi/o proteins, resulting in the inhibition of adenylyl cyclase and decreased neurotransmitter release. neurology.orgrndsystems.comnih.govsigmaaldrich.compatsnap.com mGluR6 expression is largely restricted to the retina, while mGluR4, mGluR7, and mGluR8 are more widely distributed in the CNS. sigmaaldrich.comnih.gov
The diverse localization and signaling pathways of mGluR subtypes allow them to exert a wide range of modulatory effects on synaptic transmission and neuronal excitability throughout the CNS. neurology.orgrndsystems.comwikipedia.orgphypha.irnih.gov
Physiological Roles of mGluRs in the Central Nervous System
mGluRs are widely distributed throughout the CNS and participate in numerous physiological processes. wikipedia.orgwikipedia.orgnih.gov They are involved in modulating neuronal excitability, synaptic plasticity, neurotransmitter release, and glial functions. neurology.orgrndsystems.com These roles are critical for normal brain development and functions such as learning, memory, anxiety, and the perception of pain. neurology.orgwikipedia.orgnih.govemory.edu Their specific localization at synaptic and extrasynaptic sites in both neurons and glia underscores their ability to influence various aspects of CNS function. nih.govnih.gov
Significance of mGlu4 Receptors as Therapeutic Targets
The involvement of mGluRs in a variety of CNS functions and their dysregulation in several neurological and psychiatric disorders have highlighted their potential as therapeutic targets. neurology.orgphypha.irnih.gov Among the Group III receptors, mGlu4 has garnered significant attention due to its strategic localization and promising preclinical data in various disease models. patsnap.comtandfonline.com
Role of mGlu4 in Neurological Systems
mGlu4 receptors are predominantly expressed in the brain, particularly in regions critical for motor control, such as the cerebellum, cortex, and basal ganglia. patsnap.com In the basal ganglia, mGlu4 is highly expressed in the striatum and subthalamic nucleus, key components of the motor control circuitry. tandfonline.com mGlu4 receptors primarily function as presynaptic autoreceptors or heteroreceptors, inhibiting the release of neurotransmitters, including glutamate and GABA. sigmaaldrich.compatsnap.com This inhibitory effect is crucial for maintaining the balance between excitation and inhibition in the brain. tandfonline.com
Therapeutic Potential of mGlu4 Modulation in Neurological Disorders
Modulating mGlu4 receptor activity offers a potential therapeutic strategy for several neurological disorders where glutamatergic signaling is dysregulated. neurology.orgpatsnap.comtandfonline.com
Parkinson's Disease (PD): mGlu4 has been extensively studied as a target for PD. patsnap.comtandfonline.comcornell.edufrontiersin.orgpnas.org In PD, the degeneration of dopaminergic neurons leads to altered glutamate transmission and motor deficits. patsnap.com Activation of mGlu4 can reduce the overactivity of glutamatergic neurons in the basal ganglia, which contributes to the motor symptoms of PD. patsnap.comtandfonline.comfrontiersin.org Preclinical studies have shown that mGlu4 PAMs can alleviate motor symptoms and may offer neuroprotection by enhancing dopaminergic transmission. patsnap.comtandfonline.comfrontiersin.org
Anxiety and Depression: mGlu4 receptors are also found in brain regions involved in mood regulation, such as the amygdala and prefrontal cortex. tandfonline.com Dysregulated glutamatergic transmission has been implicated in anxiety and depression. tandfonline.com Modulating mGlu4 may help regulate excessive excitatory signaling, potentially alleviating symptoms of these disorders. tandfonline.com
Other Neurological Disorders: mGlu4 modulators are also being explored for their potential in treating conditions such as chronic pain and neurodegenerative diseases like Alzheimer's and Huntington's disease, where excitotoxicity plays a role. patsnap.com By enhancing mGlu4 activity, it may be possible to reduce excitotoxicity and provide neuroprotection. patsnap.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-13-5-1-2-6-15(13)23-27(25,26)17-9-8-12(11-14(17)20)22-18(24)16-7-3-4-10-21-16/h1-11,23H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCGJXBIHHIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677379 | |
| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246086-78-1 | |
| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Characterization of Vu 0364439 As an Mglu4 Pam
Receptor Subtype Selectivity and Potency of VU 0364439
The pharmacological profile of this compound demonstrates its selective activity as a PAM at the mGlu4 receptor subtype. selleckchem.com
Affinity and Efficacy at Human mGlu4 Receptors
This compound exhibits potent activity at human mGlu4 receptors. Its efficacy is characterized by an EC50 value of 19.8 nM in vitro for human mGlu4. hellobio.comrndsystems.comselleckchem.com The maximal response elicited by this compound has been reported to be 102.3% relative to the control PAM, (−)-PHCCC. apexbt.com
Here is a summary of the potency of this compound at human mGlu4 receptors:
| Parameter | Value | Receptor | Species |
| EC50 | 19.8 nM | mGlu4 | Human |
Comparative Analysis with Other mGlu4 PAMs (e.g., VU 0361737, PHCCC, VU 0364770, Foliglurax)
This compound has been compared to other mGlu4 PAMs, highlighting its potency and selectivity. For instance, this compound demonstrated excellent in vitro maximal response and potency relative to (−)-PHCCC, a partially selective mGlu4 potentiator. apexbt.com (−)-PHCCC has an EC50 at mGlu4 receptors of approximately 4 µM in vitro and also demonstrates antagonism at mGlu1 receptors. nih.gov
Another mGlu4 PAM, VU 0361737, has an EC50 of 240 nM for human mGlu4 receptors and 110 nM for rat mGlu4 receptors. selleckchem.comselleckchem.com VU 0364770 is reported to have an EC50 of 1.1 μM at mGlu4. selleckchem.comselleckchem.com Foliglurax is another highly selective and potent mGlu4 receptor PAM with an EC50 of 79 nM. cenmed.com
The following table provides a comparison of the potency of several mGlu4 PAMs:
| Compound | EC50 (Human mGlu4) | Notes |
| This compound | 19.8 nM | Potent mGlu4 PAM hellobio.comrndsystems.comselleckchem.com |
| VU 0361737 | 240 nM | Selective mGlu4 PAM selleckchem.comselleckchem.com |
| PHCCC | ~4 µM | Partially selective, also mGlu1 antagonist nih.gov |
| VU 0364770 | 1.1 µM | Positive allosteric modulator of mGlu4 selleckchem.comselleckchem.com |
| Foliglurax | 79 nM | Highly selective and potent mGlu4 PAM with brain penetrance cenmed.commdpi.com |
Assessment of Activity at Other mGluR Subtypes and Off-Targets
While the primary focus of this compound is its activity at mGlu4, assessment of its activity at other mGluR subtypes and off-targets is crucial for understanding its selectivity. This compound is described as a selective positive allosteric modulator for mGlu4 receptors. ymilab.com Other mGluR subtypes include Group I (mGlu1, mGlu5) and Group II (mGlu2, mGlu3), in addition to the other Group III receptors (mGlu6, mGlu7, mGlu8). apexbt.com While specific comprehensive data on this compound's activity across all mGluR subtypes and a broad panel of off-targets were not extensively detailed in the provided snippets, its characterization as a selective mGlu4 PAM suggests limited significant activity at other mGluR subtypes and off-targets. selleckchem.comymilab.com For comparison, VU 0361737 is inactive at mGlu1, mGlu2, mGlu3, mGlu6, and mGlu7 receptors and shows weak activity at mGlu5 and mGlu8 receptors. selleckchem.comselleckchem.com VU 0364770 exhibits insignificant activity at 68 other receptors, including other mGlu subtypes. selleckchem.comselleckchem.com
Mechanism of Allosteric Modulation by this compound
As a positive allosteric modulator, this compound binds to a site distinct from the orthosteric agonist binding site on the mGlu4 receptor. researchgate.net This allosteric binding event modulates the receptor's response to the orthosteric agonist, glutamate (B1630785). apexbt.comtocris.com
Investigation of Binding Site and Conformational Changes Induced by this compound
Allosteric modulators like this compound are understood to bind to sites within the transmembrane (7TM) domain of mGluRs. researchgate.net Studies investigating the mechanism of mGlu4 PAMs, including compounds structurally related to this compound, suggest that these modulators can directly activate the 7TM domain of mGlu4 receptors, acting as allosteric agonists. researchgate.net This interaction with the 7TM domain is thought to stabilize the active state of the receptor. researchgate.net While specific details on the precise binding site of this compound and the exact conformational changes it induces were not extensively available in the provided information, the general mechanism for mGlu4 PAMs involves interaction within the 7TM domain and stabilization of the active receptor conformation. researchgate.net
Downstream Signaling Pathway Modulation by this compound
Metabotropic glutamate receptors, including mGlu4, exert their effects by coupling to intracellular signaling pathways via G proteins medchemexpress.comnews-medical.netnih.gov. The allosteric modulation of mGlu4 by this compound influences these downstream cascades, thereby affecting cellular function.
Effects on G-protein Coupling and Effector Systems (e.g., cAMP)
Group III mGlu receptors, such as mGlu4, are primarily coupled to Gi/o proteins news-medical.netnih.gov. Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase (AC), an enzyme responsible for catalyzing the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP) news-medical.netnih.gov. Consequently, the activation of mGlu4 receptors results in a decrease in intracellular cAMP levels news-medical.netnih.gov.
As a positive allosteric modulator, this compound enhances the ability of the endogenous agonist, glutamate, to activate the mGlu4 receptor apexbt.comnih.gov. This potentiation extends to the receptor's coupling with Gi/o proteins nih.gov. By strengthening the interaction between the activated mGlu4 receptor and the Gi/o protein, this compound effectively amplifies the downstream signaling cascade initiated by Gi/o activation. This amplification results in a more pronounced inhibition of adenylyl cyclase activity and a greater reduction in intracellular cAMP concentrations compared to the effect of glutamate alone news-medical.netnih.gov. Therefore, this compound modulates effector systems like adenylyl cyclase by enhancing the signal that leads to decreased cAMP production.
Modulation of Neuronal Signaling Pathways
MGlu4 receptors are strategically located within the nervous system, particularly at presynaptic terminals, where they function as autoreceptors or heteroreceptors to modulate neurotransmitter release, including glutamate itself medchemexpress.com. By inhibiting adenylyl cyclase and reducing cAMP levels, mGlu4 receptor activation can influence various downstream effectors involved in neuronal signaling and synaptic function medchemexpress.comnih.gov.
Furthermore, mGlu4 receptors and their associated signaling pathways are implicated in a variety of neuronal processes, including learning, memory, anxiety, and the perception of pain medchemexpress.com. They are found in key brain regions such as the hippocampus, cerebellum, and cerebral cortex medchemexpress.com. Modulation of mGlu4 receptors has also been explored in the context of neurodegenerative conditions and psychiatric disorders nih.govnih.gov. By enhancing mGlu4 function, this compound can influence these complex neuronal circuits and associated behaviors.
The specific impact of this compound on neuronal signaling pathways is a direct consequence of its ability to potentiate mGlu4 receptor-mediated Gi/o signaling and the subsequent reduction in cAMP. This modulation can affect neuronal excitability, synaptic plasticity, and ultimately influence the output of neuronal networks medchemexpress.comnih.govnih.gov. The precise pattern of downstream signaling modulation by mGluR PAMs can sometimes exhibit stimulus bias, where different signaling cascades are potentiated to varying degrees nih.gov. While general Gi/o coupling and cAMP inhibition are characteristic of mGlu4 activation, the nuanced effects of allosteric modulators like this compound on the intricate web of neuronal signaling pathways are subjects of ongoing research nih.gov.
Preclinical Research Applications and Findings
In Vitro Investigations of VU 0364439
In vitro studies are crucial for understanding the direct effects of a compound on its molecular target and in cellular systems before proceeding to in vivo assessments.
Cell-Based Assays for mGlu4 Receptor Activity
Cell-based assays have been instrumental in characterizing the potency and efficacy of this compound at the mGlu4 receptor. This compound functions as a positive allosteric modulator of mGlu4 receptors. apexbt.comtocris.commedchemexpress.comrndsystems.comadooq.comcvmh.frmedchemexpress.comselleckchem.comselleckchem.com Studies using cells expressing recombinant human mGlu4 receptors, such as HEK 293 cells, have determined its potency. adooq.comcvmh.fr this compound has demonstrated an EC50 value of 19.8 nM for human mGlu4 in in vitro settings. apexbt.comtocris.commedchemexpress.comrndsystems.comadooq.comcvmh.frmedchemexpress.comselleckchem.comselleckchem.com When compared to another mGlu4 PAM, (-)-PHCCC, this compound exhibited excellent maximal response and potency. apexbt.com In comparative testing, the maximal response elicited by this compound was 102.3% relative to the response of (-)-PHCCC on the same day. apexbt.com
Here is a summary of key in vitro activity data for this compound:
| Parameter | Value | Target Receptor | Cell System | Reference |
| EC50 | 19.8 nM | human mGlu4 | mGlu4-expressing cells (e.g., HEK 293) | apexbt.comtocris.commedchemexpress.comrndsystems.comadooq.comcvmh.frmedchemexpress.comselleckchem.comselleckchem.com |
| % (-)-PHCCC Value | 102.3% | human mGlu4 | Not explicitly specified, likely cell-based | apexbt.com |
Neurochemical Studies in Cultured Neuronal Systems
While the provided search results mention neurochemical studies in a broader context mirm-pitt.nettmu.edu.cn, specific detailed findings regarding the effects of this compound in cultured neuronal systems are not extensively described. General neurochemical alterations in mice were mentioned in one instance mirm-pitt.net. The broader understanding is that mGluRs modulate the release and postsynaptic response of glutamate (B1630785), and compounds acting on these receptors can influence neurotransmission. tocris.commedchemexpress.comtocris.com
High-Throughput Screening (HTS) in the Discovery of this compound and Related Compounds
High-throughput screening (HTS) played a significant role in the identification of this compound and other related mGlu4 PAMs. tocris.comrndsystems.comtocris.comnews-medical.netchemdad.com HTS is a fundamental process in early-stage drug discovery, allowing for the rapid automated testing of vast libraries of chemical compounds against specific biological targets in vitro. axxam.comselvita.combmglabtech.comlabkey.comdanaher.comvanderbilt.edunih.gov This approach accelerates the identification of potential "hit" compounds that exhibit desired activity. bmglabtech.comlabkey.comdanaher.com this compound was identified through functional HTS. tocris.comrndsystems.comchemdad.com Following initial HTS, identified hits undergo optimization, leading to the development of compounds like this compound, VU 0155041, VU 0361737, and VU 366037, among others. tocris.comnews-medical.net
In Vivo Research Studies and Pharmacological Effects
In vivo research studies are conducted to evaluate the pharmacological effects of compounds within living organisms and assess their potential therapeutic benefits in disease models.
Assessment in Animal Models of Neurological Diseases
Ligands targeting metabotropic glutamate receptor 4, including positive allosteric modulators, have been investigated for their potential therapeutic applications in various neurological diseases. tocris.comrndsystems.com Studies in animal models have explored the effects of mGlu4 PAMs on symptoms associated with neurological conditions. tocris.comnews-medical.net
Models of Parkinson's Disease and Motor Dysfunction
Research has indicated that activation of mGlu4 receptors holds promise for addressing motor dysfunction, particularly in the context of Parkinson's disease. targetmol.cnmedchemexpress.com this compound has been reported to demonstrate antiparkinsonian effects in studies. rndsystems.com Systemic administration of mGlu4 agonists in animal models has shown the capacity to alleviate symptoms related to Parkinson's disease. news-medical.netwindows.net this compound has been assessed in animal models, including rats, relevant to Parkinson's disease and motor dysfunction. targetmol.cn While this compound has shown promise in these models, some sources note that its pharmacokinetic properties may not be ideal for its direct use as an in vivo tool compound, although it serves as a valuable lead for the development of compounds with improved properties. apexbt.commedchemexpress.commedchemexpress.comselleckchem.com
Models of Anxiety and Psychosis
Research has indicated a link between high levels of anxiety and increased frequency and intensity of déjà vu experiences, suggesting a potential role for glutamatergic systems in anxiety. Metabotropic glutamate receptors, including mGlu4, are recognized as promising therapeutic targets for various psychiatric and neurological disorders, including anxiety and schizophrenia. news-medical.nettocris.comresearchgate.net While some mGlu receptor modulators, such as LY404039 (a potent agonist of mGlu2/mGlu3 receptors), have shown potential in models of anxiety and psychosis, the specific findings for this compound in these models are less extensively detailed in the provided search results. selleckchem.com However, the broader class of mGlu4 PAMs, to which this compound belongs, has been investigated for potential benefits in neuropsychiatric disorders. news-medical.nettocris.com For instance, mGlu5 positive allosteric modulators have demonstrated efficacy in rodent models of anxiety and antipsychotic activity, providing support for targeting glutamatergic receptors. researchgate.net
Evaluation in Other Relevant Disease Models
Beyond anxiety and psychosis, mGlu4 PAMs, including this compound, have been explored in other disease models. news-medical.nettocris.com These include models of motor dysfunction, such as those relevant to Parkinson's disease. news-medical.nettocris.comub.edu Activation of mGlu4 receptors, which are expressed on GABAergic fibers in the basal ganglia, can decrease GABA release, potentially alleviating parkinsonian symptoms in preclinical models. ub.edu Some mGlu4 PAMs have shown good brain penetration and demonstrated benefits in motor dysfunction models. news-medical.nettocris.com this compound is listed among a series of phenylpicolinamide mGlu4 PAMs discovered through high-throughput screening and optimization, some of which have shown benefits in motor dysfunction models. news-medical.nettocris.com
This compound has also been mentioned in the context of high-throughput drug screening in preclinical chordoma models. nih.gov In one study, this compound was included in a library of drugs screened for potential antitumor activity, particularly in combination with PI3 kinase inhibitors, in chordoma cells. nih.gov
Challenges in In Vivo Translational Research with this compound
Translational research with mGlu receptor allosteric modulators, including mGlu4 PAMs like this compound, faces several challenges. tocris.comresearchgate.net The development of allosteric ligands can be complex due to factors such as biased modulation, probe dependence, and the existence of "molecular switches" where minor structural changes can unexpectedly alter the compound's pharmacological mode of action (e.g., switching between PAM, NAM, or silent allosteric modulator activity). tocris.comresearchgate.net
While some mGlu4 PAMs have shown good brain penetration, a potential challenge for some compounds in this class, including possibly this compound, is the presence of intrinsic agonist activity, leading them to be sometimes referred to as "ago-potentiators". news-medical.nettocris.comresearchgate.net Studies comparing ago-PAMs and pure PAMs in preclinical models have revealed that although both can reduce symptoms, ago-PAMs may induce undesirable effects, such as epileptic activity, which are not observed with pure PAMs. researchgate.net This highlights the importance of understanding the precise pharmacological profile of mGlu4 PAMs for successful translation to in vivo studies and potential therapeutic applications.
Furthermore, the translation of findings from animal models to human conditions remains a general challenge in neuroscience research. google.com While preclinical models provide valuable insights, the complexity of human diseases like anxiety and psychosis, which involve multiple interacting pathogenetic factors, necessitates careful consideration when translating results from animal studies. nih.govnih.gov
Advanced Research Methodologies Applied to Vu 0364439
Structure-Activity Relationship (SAR) Studies and Analog Development
Structure-Activity Relationship (SAR) studies have been fundamental in understanding how modifications to the chemical structure of VU 0364439 affect its activity at the mGlu4 receptor. tocris.comhellobio.comselleckchem.com This involves synthesizing a series of related compounds, or analogs, with targeted structural changes and evaluating their biological activity. tocris.comtocris.com
Rational Design and Medicinal Chemistry Approaches
Rational design and medicinal chemistry approaches have been applied to the this compound scaffold to develop novel mGlu4 PAMs. apexbt.comwindows.net This process often begins with the identification of a promising lead compound, such as this compound, often discovered through high-throughput screening (HTS). apexbt.comnews-medical.net Medicinal chemists then design and synthesize analogs based on the lead structure, aiming to improve properties such as potency, selectivity, and pharmacokinetic profiles. tocris.comselleckchem.com The synthesis and SAR of novel 4-(phenylsulfamoyl)phenylacetamide mGlu4 PAMs, identified by functional HTS, is an example of this approach, which led to the identification of this compound. tocris.comhellobio.comrndsystems.com
Identification of Key Pharmacophores for mGlu4 PAM Activity
Through SAR studies, researchers aim to identify the key structural features, or pharmacophores, that are essential for the positive allosteric modulation of mGlu4 receptors. apexbt.comselleckchem.comwindows.nettocris.com By systematically altering different parts of the this compound molecule and observing the effect on its potency and efficacy, researchers can deduce which functional groups and their spatial arrangement are critical for binding to the allosteric site on the mGlu4 receptor and enhancing its activity. apexbt.comselleckchem.comwindows.net While specific detailed data tables on the SAR of this compound and its analogs were not extensively available in the search results within the specified constraints, the literature indicates that such studies were performed to identify potent mGlu4 PAMs. tocris.comapexbt.comhellobio.comselleckchem.comtocris.comwindows.netnews-medical.netrndsystems.com this compound itself has been noted as a potent mGlu4 PAM with an EC50 of 19.8 nM for human mGlu4 in vitro. tocris.comapexbt.comhellobio.comselleckchem.comrndsystems.commedchemexpress.com
Computational Approaches in this compound Research
Computational methods play a significant role in modern drug discovery and have been applied in research related to compounds targeting mGlu4 receptors, including the exploration of chemical space around molecules like this compound. gentaur.comgenecards.orgnih.govtechscience.com
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are used to predict how a small molecule like this compound might interact with its protein target, the mGlu4 receptor. gentaur.comgenecards.orgnih.govnih.govschrodinger.com These computational techniques can provide insights into the potential binding site of this compound within the transmembrane domain of the mGlu4 receptor, which is characteristic of allosteric modulators. news-medical.netresearchgate.net Docking simulations can estimate the binding affinity and identify key amino acid residues in the receptor that are involved in interactions with the ligand. nih.govmdpi.com While specific docking studies of this compound were not detailed in the provided search snippets, molecular modeling and docking are standard practices in the field of mGlu receptor research to understand ligand-receptor interactions and guide the design of improved analogs. nih.govschrodinger.commdpi.comwu.ac.th Studies on other mGlu4 PAMs and allosteric modulators of GPCRs highlight the utility of these methods in exploring binding pockets and understanding allosteric mechanisms. nih.govresearchgate.net
Virtual Screening Techniques in Ligand Discovery
Virtual screening techniques are computational methods used to search large databases of chemical compounds to identify potential ligands for a target protein. gentaur.comgenecards.orgnih.govtechscience.commdpi.comcam.ac.uk These techniques can be either structure-based, utilizing the 3D structure of the target protein (like docking), or ligand-based, using the properties of known active compounds (like pharmacophores) to find similar molecules. techscience.comcam.ac.uknuvisan.com High-throughput screening (HTS) was instrumental in the initial discovery of lead compounds for mGlu4 PAMs, including the series from which this compound emerged. apexbt.comnews-medical.net Virtual screening complements HTS by allowing for the rapid evaluation of vast chemical spaces in a cost-effective manner, helping to prioritize compounds for experimental testing. mdpi.comnuvisan.com The application of virtual screening in mGlu receptor research has led to the discovery of novel agonists and allosteric modulators. tocris.comwindows.netnews-medical.net
Future Directions and Research Gaps for Vu 0364439 and Mglu4 Pams
Addressing Limitations in Current VU 0364439 Research
Current research on mGlu4 PAMs, including this compound, faces several limitations. One significant challenge has been achieving optimal pharmacokinetic properties, such as sufficient central nervous system (CNS) penetration and metabolic stability tandfonline.com. While some mGlu4 PAMs have shown promising preclinical results, their translation to clinical success has been challenging tandfonline.com. For instance, foliglurax, an mGlu4 PAM that reached Phase 2 clinical trials for Parkinson's disease, did not meet its primary endpoint, leading to the discontinuation of its development nih.govtandfonline.com. This highlights the translational gaps that exist between preclinical findings and clinical efficacy for this class of compounds tandfonline.com.
Another limitation noted with some early mGlu4 PAMs, such as (-)-PHCCC, was limited modification tolerance in their structure-activity relationships (SAR), which is common with other mGluR PAMs nih.gov. Addressing these SAR limitations is crucial for developing compounds with improved potency, selectivity, and pharmacokinetic profiles.
Exploration of Novel Therapeutic Indications
Beyond Parkinson's disease, mGluR4 is considered a promising target for a range of other neurological and psychiatric conditions tandfonline.comaddextherapeutics.com. Emerging data suggest potential therapeutic indications for mGluR4 PAMs in:
Anxiety disorders: mGluR4 activators may represent a new generation of anxiolytic therapeutics. addextherapeutics.comresearchgate.net
Multiple Sclerosis: Dysregulation of mGluR4 has been implicated in neurodegenerative diseases like multiple sclerosis. tandfonline.comaddextherapeutics.com
Neuropathic and Inflammatory Pain: mGluR4 is involved in modulating pain signals, and enhancing its activity could have analgesic effects. tandfonline.comaddextherapeutics.com
Schizophrenia: Modulating mGluR4 may help address cognitive and negative symptoms of schizophrenia by normalizing glutamate (B1630785) signaling. tandfonline.comaddextherapeutics.com
Chronic Pain: Positive allosteric modulators of mGluR4 are being investigated as potential pain-relieving drugs. tandfonline.com
Further research is needed to fully explore the therapeutic potential of this compound and other mGlu4 PAMs in these diverse indications.
Development of Next-Generation mGlu4 PAMs with Enhanced Properties
The development of next-generation mGlu4 PAMs focuses on improving their pharmacological properties. This includes the identification of novel, selective, and potent compounds with enhanced drug-like characteristics tandfonline.comnih.gov. Efforts are ongoing to discover compounds with better CNS penetration, improved metabolic stability, and reduced potential for off-target effects tandfonline.com.
Recent research has explored different chemical scaffolds for mGlu4 PAM activity tandfonline.comtandfonline.com. For example, studies have investigated 1,2,4-oxadiazole (B8745197) derivatives, some of which have shown potent mGlu4 PAM activity in vitro and promising pharmacokinetic properties in preclinical models tandfonline.com. The development of photoswitchable mGlu4 PAMs, such as optogluram-2, represents another advanced approach, offering improved selectivity and the ability to study mGlu4 function with high spatiotemporal precision researchgate.netresearchgate.net.
Investigating Combinatorial Therapeutic Strategies
Investigating the potential of combining mGlu4 PAMs with existing therapies is a crucial future direction. For Parkinson's disease, combining mGlu4 PAMs with levodopa (B1675098) (L-DOPA) has shown synergistic effects in preclinical models, potentially allowing for reduced L-DOPA doses and mitigating the risk of L-DOPA-induced dyskinesias nottingham.ac.ukmichaeljfox.org. This combinatorial approach could offer a novel strategy to maximize therapeutic effects while minimizing adverse events associated with current treatments nottingham.ac.uk. Further research is needed to explore optimal drug combinations and evaluate their efficacy and safety in clinical settings.
Advanced Methodologies for Characterizing Allosteric Modulation
Advanced methodologies are essential for a comprehensive understanding of how mGlu4 PAMs interact with the receptor and exert their effects. Functional in vitro assays are commonly used to discover new mGlu4 PAMs, but understanding the complex binding characteristics and mechanisms of action of these allosteric modulators is vital nih.gov.
Methods to investigate the binding of mGlu4 allosteric modulators are being developed, including centrifugation-based assays to detect cooperative binding with orthosteric glutamate nih.gov. Positron emission tomography (PET) imaging with radioligands targeting the mGlu4 allosteric site, such as [11C]PXT012253, is being explored to provide insights into receptor occupancy in vivo, which is crucial for translational studies researchgate.net. Furthermore, computational modeling and docking studies are being employed to identify binding pockets and understand the relationship between binding modes and the functional properties of mGlu4 PAMs, including their intrinsic agonist activity and cooperativity researchgate.net. These advanced methodologies are critical for guiding the rational design and development of future mGlu4-targeted therapies.
Q & A
Q. What in vitro assays are recommended for the initial pharmacological characterization of VU 0364439?
Methodological Answer: Begin with binding affinity assays (e.g., radioligand displacement) to quantify receptor interactions, followed by functional activity assays (e.g., cAMP accumulation or calcium flux) to assess agonist/antagonist effects. Include selectivity panels against related receptors to confirm specificity. Dose-response curves (EC₅₀/IC₅₀ calculations) should be generated using nonlinear regression models. Ensure reproducibility by triplicate measurements and validation with positive/negative controls .
Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in preclinical models?
Methodological Answer: Use log-spaced concentrations to capture the full dynamic range of responses. Apply four-parameter logistic models to derive Hill coefficients and maximal efficacy. Include vehicle controls and reference compounds (e.g., known agonists/antagonists) for normalization. Statistical significance should be assessed via ANOVA with post-hoc tests (e.g., Tukey’s). Report confidence intervals for potency values to address variability .
Q. What statistical methods are appropriate for analyzing this compound’s pharmacokinetic (PK) data?
Methodological Answer: Non-compartmental analysis (NCA) is standard for calculating AUC, Cₘₐₓ, Tₘₐₓ, and half-life. For compartmental modeling, use software like Phoenix WinNonlin to fit PK parameters. Assess inter-subject variability with mixed-effects models. Ensure data meets normality assumptions (Shapiro-Wilk test) or apply transformations (e.g., log) for skewed distributions .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro potency and in vivo efficacy?
Methodological Answer: Investigate pharmacokinetic factors (e.g., bioavailability, protein binding) using LC-MS/MS to measure plasma/tissue concentrations. Evaluate off-target effects via transcriptomic or proteomic profiling. Employ mechanistic studies (e.g., knockouts or pharmacological inhibitors) to isolate confounding pathways. Meta-analysis of existing datasets may reveal contextual dependencies (e.g., species-specific receptor isoforms) .
Q. What strategies are effective for identifying synergistic interactions between this compound and other compounds?
Methodological Answer: Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy, additivity, or antagonism. Fixed-ratio designs with serial dilutions are recommended. Validate findings with isobolograms and Bliss independence criteria. Confounders such as cytotoxicity or solvent effects must be controlled. Cross-reference literature on similar compounds to prioritize combinatorial targets .
Q. How should researchers address reproducibility challenges in this compound’s behavioral assays?
Methodological Answer: Standardize protocols for animal housing, handling, and testing conditions (e.g., time of day, apparatus calibration). Blind experimenters to treatment groups to reduce bias. Use power analysis to determine cohort sizes, ensuring adequate statistical power. Pre-register study designs on platforms like OSF to enhance transparency. Replicate key findings in independent labs .
Q. What methodologies are critical for elucidating this compound’s mechanism of action in complex systems?
Methodological Answer: Combine genetic (e.g., CRISPR/Cas9 knockouts) and pharmacological approaches to dissect pathways. High-content imaging or single-cell sequencing can map cellular responses. Use bioinformatics tools (e.g., STRING or KEGG) to identify enriched pathways. Validate hypotheses with rescue experiments (e.g., overexpression of putative targets). Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics) .
Data and Literature Integration
Q. How can researchers systematically compare this compound’s pharmacological profile with structurally related compounds?
Methodological Answer: Conduct molecular docking studies to predict binding modes and SAR. Use public databases (e.g., ChEMBL, PubChem) to extract potency, selectivity, and ADMET data for analogues. Apply cluster analysis or heatmaps to visualize trends. Highlight differences in functional efficacy (e.g., biased signaling) using normalized response metrics .
Q. What frameworks ensure ethical rigor in studies involving this compound and human-derived samples?
Methodological Answer: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval for human tissue use, specifying consent protocols. For animal studies, follow ARRIVE guidelines. Include data anonymization and conflict-of-interest disclosures. Reference institutional ethics codes (e.g., Declaration of Helsinki) in methods sections .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
